4-(3-Bromo-2-methylpropyl)oxane
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Overview
Description
4-(3-Bromo-2-methylpropyl)oxane is an organic compound with the molecular formula C₉H₁₇BrO It is characterized by a six-membered oxane ring substituted with a 3-bromo-2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methylpropyl)oxane typically involves the reaction of 3-bromo-2-methylpropyl alcohol with oxirane under acidic conditions. The reaction proceeds through the formation of an intermediate bromohydrin, which undergoes intramolecular cyclization to form the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as bromination, cyclization, and purification using techniques like distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2-methylpropyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of oxides or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
4-(3-Bromo-2-methylpropyl)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-methylpropyl)oxane involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the oxane ring can undergo ring-opening reactions. These interactions can modulate various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-2-methylpropyl)oxane: Similar structure with a chlorine atom instead of bromine.
4-(3-Fluoro-2-methylpropyl)oxane: Similar structure with a fluorine atom instead of bromine.
4-(3-Iodo-2-methylpropyl)oxane: Similar structure with an iodine atom instead of bromine.
Uniqueness
4-(3-Bromo-2-methylpropyl)oxane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.
Properties
Molecular Formula |
C9H17BrO |
---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
4-(3-bromo-2-methylpropyl)oxane |
InChI |
InChI=1S/C9H17BrO/c1-8(7-10)6-9-2-4-11-5-3-9/h8-9H,2-7H2,1H3 |
InChI Key |
LSKNBOXENQKRGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCOCC1)CBr |
Origin of Product |
United States |
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